molecular formula C12H14N2 B1220392 4(5)-(2,6-Dimethylbenzyl)imidazole CAS No. 78892-44-1

4(5)-(2,6-Dimethylbenzyl)imidazole

Cat. No.: B1220392
CAS No.: 78892-44-1
M. Wt: 186.25 g/mol
InChI Key: WWEDEECRSOOIGH-UHFFFAOYSA-N
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Preparation Methods

The Meerwein-Ponndorf-Verley reduction is typically carried out using aluminium alkoxides such as aluminium isopropoxide as the catalyst. The reaction conditions involve the use of a secondary alcohol, such as isopropanol, as the hydride donor. The reaction proceeds via a six-membered transition state, where the hydride is transferred from the alcohol to the carbonyl compound . Industrial production methods for the Meerwein-Ponndorf-Verley reduction often involve continuous removal of the resulting acetone by distillation to drive the reaction to completion .

Mechanism of Action

The mechanism of the Meerwein-Ponndorf-Verley reduction involves a catalytic cycle with a six-membered ring transition state. The reaction starts with the coordination of the carbonyl oxygen to the aluminium alkoxide, forming a tetra-coordinated aluminium intermediate. The hydride is then transferred from the alkoxy ligand to the carbonyl carbon via a pericyclic mechanism, resulting in the formation of the reduced alcohol and a new carbonyl compound . The catalyst is regenerated by the displacement of the newly reduced carbonyl by an alcohol from the solution .

Properties

CAS No.

78892-44-1

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

5-[(2,6-dimethylphenyl)methyl]-1H-imidazole

InChI

InChI=1S/C12H14N2/c1-9-4-3-5-10(2)12(9)6-11-7-13-8-14-11/h3-5,7-8H,6H2,1-2H3,(H,13,14)

InChI Key

WWEDEECRSOOIGH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)CC2=CN=CN2

Canonical SMILES

CC1=C(C(=CC=C1)C)CC2=CN=CN2

Key on ui other cas no.

78892-44-1

Synonyms

4(5)-(2,6-dimethylbenzyl)imidazole
MPV 207
MPV-207

Origin of Product

United States

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